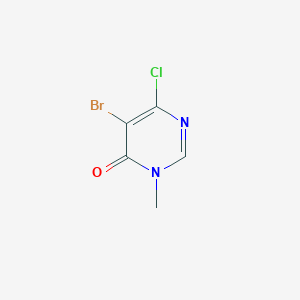

5-Bromo-6-chloro-3-methylpyrimidin-4(3H)-one

Description

5-Bromo-6-chloro-3-methylpyrimidin-4(3H)-one is a halogenated pyrimidinone derivative characterized by a pyrimidine ring substituted with bromo (Br) at position 5, chloro (Cl) at position 6, and a methyl group (CH₃) at position 3. Pyrimidinones are heterocyclic compounds widely studied for their pharmaceutical and agrochemical applications due to their structural versatility and bioactivity. This compound’s molecular formula is C₅H₅BrClN₂O, with a molecular weight of 224.45 g/mol. Its synthesis typically involves halogenation and alkylation steps, as inferred from analogous methods in the literature .

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-chloro-3-methylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2O/c1-9-2-8-4(7)3(6)5(9)10/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHSPMGZLBXATO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C(C1=O)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117113-95-8 | |

| Record name | 5-bromo-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-3-methylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 5-bromo-6-chloro-3-methyluracil with a suitable reagent to form the desired pyrimidinone structure.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves careful control of reaction parameters such as temperature, pressure, and the use of catalysts to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-chloro-3-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The reactions yield various products depending on the conditions and reagents used. For example, oxidation can produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

5-Bromo-6-chloro-3-methylpyrimidin-4(3H)-one is a pyrimidine derivative with a six-membered heterocyclic structure containing nitrogen atoms, bromine, and chlorine substituents, and a methyl group. Due to its unique chemical properties, it has applications in scientific research, serving as a building block in synthesizing pharmaceutical compounds, and has potential biological activities.

Scientific Research Applications

5-Bromo-6-chloro-3-methylpyrimidin-4(3H)-one is a versatile compound with applications in medicinal chemistry, biological studies, organic synthesis, and industrial applications.

Medicinal Chemistry

- Building Block for Pharmaceuticals 5-Bromo-6-chloro-3-methylpyrimidin-4(3H)-one can be used in synthesizing pharmaceutical compounds, especially those targeting nucleic acid-related enzymes.

- Potential for Antibacterial and Antifungal Activity Synthesizing and testing derivatives of this compound may yield new antibacterial and antifungal agents. Halogenated pyrimidines can disrupt cellular functions, potentially leading to antimicrobial or anticancer activities.

Biological Studies

- DNA and RNA Interaction Studies This compound is valuable in studying the interactions between DNA and RNA.

- Enzyme Inhibition Research It can be employed in enzyme inhibition studies, potentially acting as an inhibitor of nucleic acid-related enzymes by binding to active sites or interfering with enzyme-substrate interactions.

Organic Synthesis

- Intermediate in Complex Molecule Synthesis 5-Bromo-6-chloro-3-methylpyrimidin-4(3H)-one serves as an intermediate in synthesizing more complex organic molecules.

- Participation in Chemical Reactions It can undergo substitution, oxidation, reduction, and coupling reactions to form different derivatives and complex molecules. Reactions must be carefully controlled to ensure selectivity and yield.

Industrial Applications

- Production of Agrochemicals, Dyes, and Specialty Chemicals This compound can be used in producing agrochemicals, dyes, and other specialty chemicals.

Chemical Reactions

5-Bromo-6-chloro-3-methylpyrimidin-4(3H)-one can participate in several types of chemical reactions:

- Substitution Reactions The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

- Oxidation and Reduction The compound can be oxidized or reduced under specific conditions to form different derivatives.

- Coupling Reactions It can participate in coupling reactions to form more complex molecules.

Mechanism of Action

The mechanism by which 5-Bromo-6-chloro-3-methylpyrimidin-4(3H)-one exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The electronic and steric effects of substituents significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis with key analogs:

Key Observations:

- Halogen Position and Type : The bromo and chloro substituents in the target compound (positions 5 and 6) confer distinct electronic effects compared to analogs like 5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one (CF₃ group at position 6). The trifluoromethyl group increases lipophilicity and metabolic stability, whereas chloro enhances electrophilicity .

- Bioactivity : Chloro and bromo substituents are common in kinase inhibitors, while trifluoromethyl groups are prevalent in agrochemicals due to their resistance to oxidation .

Biological Activity

5-Bromo-6-chloro-3-methylpyrimidin-4(3H)-one is a heterocyclic compound that has garnered considerable interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, synthesis methods, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : CHBrClNO

- Molecular Weight : Approximately 221.46 g/mol

- Structural Features : The compound features a pyrimidine ring with bromine and chlorine substituents, enhancing its reactivity and biological activity.

The presence of halogen atoms in its structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

Enzyme Inhibition

Research indicates that 5-Bromo-6-chloro-3-methylpyrimidin-4(3H)-one exhibits significant enzyme inhibitory properties. For instance, studies have shown that it can inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development targeting diseases such as cancer and viral infections .

Antiviral Activity

A study highlighted the compound's potential as an antiviral agent. It was found to exhibit activity against various viruses, with specific reference to its interaction with viral polymerases. The compound's structure allows it to interfere with viral replication processes, making it a promising candidate for antiviral therapies .

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Preliminary results suggest moderate efficacy against certain bacterial strains and fungi, indicating potential applications in treating infections .

Case Studies

- Antiviral Efficacy :

- Enzyme Interaction :

Synthesis Methods

The synthesis of 5-Bromo-6-chloro-3-methylpyrimidin-4(3H)-one typically involves cyclization reactions from suitable precursors. One common method includes reacting 5-bromo-6-chloro-3-methyluracil with appropriate reagents under controlled conditions to yield the desired product with high purity.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-6-chloro-3-methylpyrimidin-4(3H)-one | Contains both bromine and chlorine | Enhanced reactivity due to dual halogen presence |

| 6-Chloro-3-methylpyrimidin-4(3H)-one | Lacks bromine | May exhibit different biological activities |

| 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one | Contains a methylthio group | Different reactivity profile due to sulfur presence |

This table illustrates how the unique combination of halogenated groups in 5-Bromo-6-chloro-3-methylpyrimidin-4(3H)-one contributes to its distinct biological activity compared to structurally similar compounds.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing bromine and chlorine substituents into the pyrimidin-4(3H)-one scaffold?

- Methodological Answer : Halogenation typically involves using reagents like phosphoryl chloride (POCl₃) or brominating agents (e.g., PBr₃) under controlled conditions. For example, phosphoryl chloride at 100°C was used to chlorinate 5-methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one in a saturated NaHCO₃ workup . For bromination, analogous protocols with bromine sources (e.g., NBS or HBr) may require optimization of temperature and solvent polarity to avoid over-halogenation. Purification via extraction (e.g., dichloromethane) and drying with anhydrous Na₂SO₄ is recommended .

Q. How can purity and structural integrity be confirmed for halogenated pyrimidinones?

- Methodological Answer : Combine analytical techniques:

- 1H-NMR to verify substitution patterns (e.g., methyl group at position 3, halogen-induced deshielding) .

- HPLC with UV detection (≥95% purity threshold) .

- Mass spectrometry to confirm molecular ion peaks (e.g., [M+H]+ for C₅H₄BrClN₂O).

- Elemental analysis to validate halogen content.

Q. What solvents and reaction conditions minimize decomposition during pyrimidinone synthesis?

- Methodological Answer : Use aprotic solvents (e.g., dichloromethane, DMF) to stabilize intermediates. Elevated temperatures (80–100°C) are often necessary for halogenation but must be balanced with short reaction times to prevent side reactions like ring-opening. For acid-sensitive intermediates, neutralize reaction mixtures with saturated NaHCO₃ before extraction .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methyl group influence regioselectivity in further functionalization?

- Methodological Answer : The 3-methyl group introduces steric hindrance, directing electrophilic attacks to less hindered positions (e.g., C-2 or C-5). Computational modeling (DFT) can predict reactive sites by analyzing electron density maps. Experimentally, compare reaction outcomes with/without the methyl group using control compounds (e.g., 5-bromo-6-chloropyrimidin-4(3H)-one) .

Q. What strategies resolve contradictions in spectroscopic data for tautomeric forms of pyrimidin-4(3H)-ones?

- Methodological Answer : Tautomerism between 4(3H)-one and 4-hydroxypyrimidine forms can cause split NMR peaks. Use variable-temperature NMR (VT-NMR) to observe dynamic equilibria. X-ray crystallography (as in ) can confirm the dominant tautomer in the solid state. For solution studies, compare DFT-calculated chemical shifts with experimental data .

Q. How can hydrogen-bonding networks impact crystallization and solubility of halogenated pyrimidinones?

- Methodological Answer : Halogens (Br, Cl) and the carbonyl group participate in N–H⋯O and C–H⋯X (X=Br, Cl) interactions, affecting crystal packing. Use single-crystal X-ray diffraction to map hydrogen bonds (e.g., face-to-face π-π stacking distances ~3.7 Å as in ). Solubility can be modulated by introducing polar substituents (e.g., -NH₂) or using co-solvents (e.g., DMSO/water mixtures) .

Q. What mechanistic pathways explain side-product formation during Suzuki-Miyaura coupling of 5-Bromo-6-chloro-3-methylpyrimidin-4(3H)-one?

- Methodological Answer : Competing debromination or dechlorination may occur under basic conditions. Monitor reaction progress via LC-MS to detect intermediates. Optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in THF/water) to suppress undesired pathways. Use 2D NMR (e.g., HSQC, HMBC) to characterize side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.